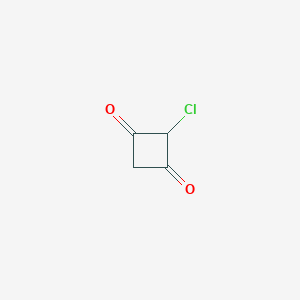
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine typically involves the protection of the amino group of L-valine with the tert-butyloxycarbonyl group. This can be achieved by reacting L-valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butyloxycarbonyl group into the amino acid . This method allows for efficient and scalable production with high yields.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Aluminum chloride for selective cleavage.
Major Products Formed
The major product formed from the deprotection reaction is the free amine, which can then be used for further peptide synthesis or other chemical transformations .
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions . This selective protection allows for the synthesis of peptides and other compounds without unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine is unique due to its specific application in peptide synthesis. The Boc group provides stability and ease of removal, making it an ideal protecting group for amino acids. Compared to other similar compounds, it offers a balance of stability and reactivity that is particularly useful in the synthesis of complex peptides and proteins.
Propiedades
Número CAS |
66449-57-8 |
|---|---|
Fórmula molecular |
C14H26N2O5 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
2-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)9(15-12(20)21-13(3,4)5)10(17)16-14(6,7)11(18)19/h8-9H,1-7H3,(H,15,20)(H,16,17)(H,18,19)/t9-/m0/s1 |
Clave InChI |
FKTNYLPNEDBSBY-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


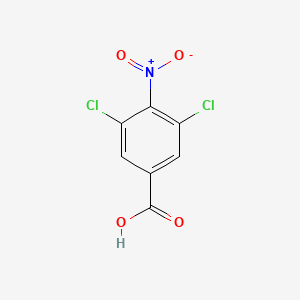
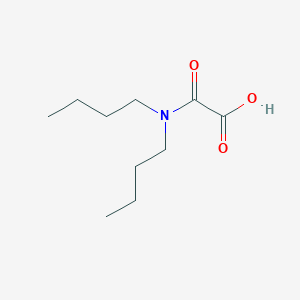
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
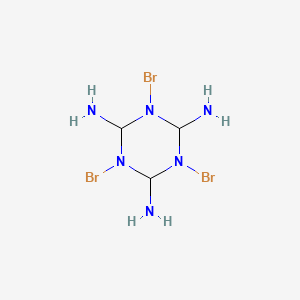
![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
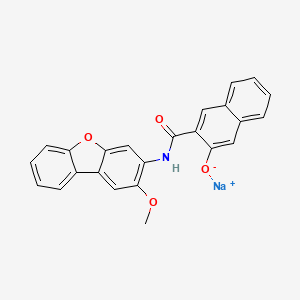

![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)

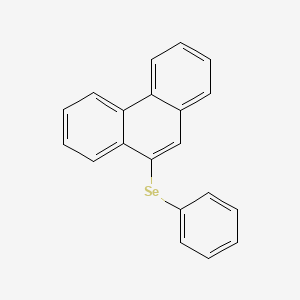

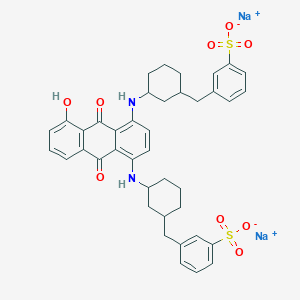
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
